4-(Chloromethyl)-1-fluoro-2-iodobenzene
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWUNNQWPCJZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-fluoro-2-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of 1-fluoro-2-iodobenzene using chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly catalysts is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming 4-(Chloromethyl)-1-fluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4-(Chloromethyl)-1-fluoro-2-iodobenzaldehyde or 4-(Chloromethyl)-1-fluoro-2-iodobenzoic acid.
Reduction: Formation of 4-(Chloromethyl)-1-fluorobenzene.
Scientific Research Applications
4-(Chloromethyl)-1-fluoro-2-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-fluoro-2-iodobenzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The chloromethyl group slightly increases hydrophobicity compared to 2-chloro-1-fluoro-4-iodobenzene, reducing water solubility but improving compatibility with organic solvents .
- Thermal Stability: Fluorine’s strong C-F bond confers thermal stability, though the chloromethyl group may lower decomposition temperatures relative to non-alkylated analogs .
Biological Activity
Overview
4-(Chloromethyl)-1-fluoro-2-iodobenzene (CAS No. 1261837-89-1) is an organic compound characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. Its unique structure allows it to participate in various biological interactions, making it a compound of interest in medicinal chemistry and biological research.
The chemical structure of this compound is significant for its biological activity. The presence of halogens (Cl, F, I) can influence its reactivity and interactions with biological molecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H7ClF I |
| Molecular Weight | 227.50 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and disruption of cellular processes. This property positions the compound as a potential candidate for anticancer drug development.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting its effectiveness as an anticancer agent.
Radiolabeling Applications
Due to the presence of iodine, this compound is also investigated as a radiolabeling agent in biological assays. Radiolabeling is crucial for imaging techniques such as PET scans, where radioisotopes are used to visualize physiological processes in vivo.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its functional groups:
- Covalent Bond Formation : The chloromethyl group can react with nucleophiles in proteins, leading to enzyme inhibition.
- Halogen Bonding : The fluorine and iodine atoms can participate in halogen bonding, which may enhance binding affinity to specific biological targets.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique properties enable researchers to explore novel therapeutic agents targeting various diseases.
Polymer Synthesis
This compound is utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. This application highlights its versatility beyond biological contexts.
Q & A
Q. What are the most reliable synthetic routes for preparing 4-(Chloromethyl)-1-fluoro-2-iodobenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation or substitution reactions. For example:
- Halex Exchange : Fluorination of 4-(chloromethyl)-1-chloro-2-iodobenzene using KF in polar aprotic solvents (e.g., DMF) at 120–150°C .
- Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation on 1-fluoro-2-iodobenzene derivatives, though steric hindrance from iodine may necessitate elevated temperatures (80–100°C) .
Q. Key Considerations :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Halex Exchange | 60–75 | ≥97 | Competing deiodination |
| Friedel-Crafts | 40–55 | ≥95 | Steric hindrance, side products |
Yields vary due to iodine’s susceptibility to elimination under basic conditions. Optimize solvent (e.g., DMSO for stability) and stoichiometry to mitigate decomposition .
Q. How should researchers purify this compound to achieve >95% purity?
Methodological Answer :
- Recrystallization : Use hexane/ethyl acetate (3:1 v/v) at low temperatures (0–4°C) to isolate crystalline product .
- Column Chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane. Monitor fractions via TLC (Rf ≈ 0.3 in hexane:EtOAc 4:1) .
- Distillation : Not recommended due to thermal instability (decomposition observed at >120°C) .
Note : Iodine’s polarizability complicates separation; confirm purity via NMR (δ ≈ -110 ppm for aromatic F) and HPLC (C18 column, MeCN:HO 70:30) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
- NMR : Look for the chloromethyl (–CHCl) signal at δ 4.5–4.7 ppm (singlet, 2H) and aromatic protons as a doublet of doublets (δ 7.2–7.5 ppm) .
- NMR : The iodine-bearing carbon resonates at δ 95–100 ppm, while the fluorinated carbon appears at δ 160–165 ppm (C–F coupling) .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 300.3 (calc. 300.4). GC-MS under low ionization energy avoids fragmentation of the C–I bond .
Advanced Research Questions
Q. How does the steric and electronic influence of iodine impact regioselectivity in cross-coupling reactions?
Methodological Answer : The iodine atom acts as both a directing group and a leaving group. In Suzuki-Miyaura couplings:
- Regioselectivity : Pd catalysts (e.g., Pd(PPh)) preferentially replace iodine over chlorine due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Cl: 339 kJ/mol) .
- Electronic Effects : The electron-withdrawing fluorine meta to iodine enhances electrophilicity at the iodinated position, favoring coupling at C2 .
Q. Case Study :
| Reaction Partner | Product Regiochemistry | Yield (%) |
|---|---|---|
| Phenylboronic Acid | C2-Aryl | 82 |
| Vinylboronic Ester | C2-Vinyl | 68 |
Contradictions arise with bulky ligands (e.g., SPhos), which may shift selectivity to the chloromethyl group .
Q. What are the stability limitations of this compound under photolytic or thermal conditions?
Methodological Answer :
- Thermal Stability : Decomposition occurs above 120°C, releasing HI (detected via KI-starch test strips). Store at –20°C under argon .
- Photolytic Degradation : UV light (254 nm) induces C–I bond cleavage. Use amber glassware and conduct reactions in dark conditions .
Q. Data Contradictions :
- Some studies report stability at 80°C for 24 hours in DMF, while others note 15% decomposition after 8 hours. This discrepancy may stem from trace moisture accelerating degradation .
Q. How can computational methods (e.g., DFT) predict reactivity in nucleophilic aromatic substitution?
Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify electrophilic centers. For this compound, the C2 position (iodine) shows the highest value (0.12), aligning with observed SNAr reactivity .
- Transition State Analysis : Simulate activation barriers for iodide displacement. B3LYP/6-311G(d,p) models predict a 25 kcal/mol barrier for NH substitution at C2, consistent with experimental kinetics .
Validation : Compare computed NMR shifts (<2 ppm error) and reaction yields (±5%) to refine models .
Q. What strategies mitigate competing elimination pathways during functionalization?
Methodological Answer :
- Base Selection : Use weak bases (e.g., KCO) instead of strong ones (e.g., t-BuOK) to suppress β-elimination of HI .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination .
- Additives : Catalytic CuI (5 mol%) promotes oxidative coupling while minimizing side reactions .
Q. Example :
| Condition | Substitution Yield (%) | Elimination Byproduct (%) |
|---|---|---|
| KCO, DMF | 75 | <5 |
| NaH, THF | 40 | 35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
